[(2Z)-1-Methoxy-1-oxobut-2-en-2-yl]boronic acid
Description
[(2Z)-1-Methoxy-1-oxobut-2-en-2-yl]boronic acid is an organoboron compound characterized by a conjugated alkenyl chain bearing methoxy and oxo substituents, along with a boronic acid (-B(OH)₂) group. The Z-configuration of the double bond introduces steric constraints that influence its reactivity and interactions with biological targets. Unlike aromatic boronic acids, this compound’s aliphatic backbone and electron-withdrawing groups (methoxy, oxo) may modulate solubility, stability, and binding specificity in biological or catalytic systems .
Properties
CAS No. |
857284-85-6 |
|---|---|
Molecular Formula |
C5H9BO4 |
Molecular Weight |
143.94 g/mol |
IUPAC Name |
[(Z)-1-methoxy-1-oxobut-2-en-2-yl]boronic acid |
InChI |
InChI=1S/C5H9BO4/c1-3-4(6(8)9)5(7)10-2/h3,8-9H,1-2H3/b4-3+ |
InChI Key |
AGYTXQQHPSGTEC-ONEGZZNKSA-N |
Isomeric SMILES |
B(/C(=C/C)/C(=O)OC)(O)O |
Canonical SMILES |
B(C(=CC)C(=O)OC)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(1-Methoxy-1-oxobut-2-en-2-yl)boronic acid typically involves the reaction of a suitable boronic ester with a methoxy-substituted butenone precursor. One common method is the hydroboration of an alkyne followed by oxidation to yield the desired boronic acid. The reaction conditions often require the use of a palladium catalyst and a base, such as potassium carbonate, in an aqueous or alcoholic solvent.
Industrial Production Methods
Industrial production of (Z)-(1-Methoxy-1-oxobut-2-en-2-yl)boronic acid may involve large-scale hydroboration-oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-(1-Methoxy-1-oxobut-2-en-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an alcoholic solvent.
Substitution: Palladium catalysts (e.g., palladium acetate) and bases (e.g., potassium carbonate) in an organic solvent such as tetrahydrofuran.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: The corresponding alcohol.
Substitution: Various biaryl compounds or other carbon-carbon bonded structures.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
One of the prominent applications of boronic acids, including [(2Z)-1-Methoxy-1-oxobut-2-en-2-yl]boronic acid, is their role in anticancer therapies. Boronic acids can selectively bind to diols present on the surface of cancer cells, enhancing drug delivery and efficacy. For instance, compounds that incorporate boronic acids have been shown to inhibit key enzymes involved in cancer progression, such as proteasomes and autotaxin, leading to significant anticancer effects .
Case Study: Bortezomib Analogs
Bortezomib, a well-known proteasome inhibitor used in multiple myeloma treatment, has inspired the development of new boronic acid derivatives. Research indicates that substituting certain functional groups with boronic acids can enhance the selectivity and potency of these compounds against cancer cells .
Antibacterial Properties
Boronic acids have also been explored for their antibacterial properties. They can act as inhibitors of β-lactamases, enzymes produced by bacteria to resist β-lactam antibiotics. The incorporation of boronic acid moieties into antibiotic structures has resulted in enhanced activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
Synthetic Applications
Cross-Coupling Reactions
this compound can be utilized in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This method allows for the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules. The stability and reactivity of boron-containing compounds make them ideal intermediates in these reactions .
Synthesis of Complex Molecules
The versatility of boronic acids extends to their use as building blocks in organic synthesis. They can participate in various reactions such as hydroboration and asymmetric synthesis, enabling the construction of diverse chemical architectures .
Summary Table of Applications
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Anticancer Activity | Inhibition of proteasomes and other cancer-related enzymes | Bortezomib analogs targeting multiple myeloma |
| Antibacterial Activity | Inhibition of β-lactamases to combat resistant bacterial strains | Compounds effective against MRSA |
| Synthetic Chemistry | Utilization in cross-coupling reactions (e.g., Suzuki-Miyaura) | Formation of carbon-carbon bonds in complex molecules |
| Drug Delivery Systems | Enhanced selectivity for drug delivery to cancer cells | Boronate esters improving drug targeting |
Mechanism of Action
The mechanism of action of (Z)-(1-Methoxy-1-oxobut-2-en-2-yl)boronic acid in chemical reactions involves the formation of a boronate complex with a palladium catalyst. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the organohalide substrate.
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Derivatives
Structural and Physicochemical Properties
Key Observations :
- The Z-alkenyl configuration may enhance stereoselective interactions compared to E-isomers or planar aromatic systems.
Anticancer Effects
- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit potent antiproliferative activity (IC₅₀ ~0.2 µM) in triple-negative breast cancer models, attributed to aromatic π-π stacking and hydroxyl-mediated hydrogen bonding .
- The target compound’s aliphatic chain and electron-withdrawing groups may reduce π-π interactions but could enable novel binding modes with proteases or kinases.
Enzyme Inhibition
- Meta-substituted aryl boronic acids (e.g., compound 4 in ) inhibit Streptococcus pneumoniae R39 with IC₅₀ ~20–30 µM, outperforming ortho-substituted analogs .
- Triazole-substituted boronic acids show improved β-lactamase inhibition (Ki ~nM range) via enhanced hydrogen bonding .
- The target’s methoxy group may mimic hydroxyl or carbonyl motifs in enzyme active sites, but its aliphatic backbone could limit affinity compared to rigid aromatic inhibitors.
Comparison with Borinic Acids
Borinic acids (R₂BOH) exhibit stronger diol-binding affinities than boronic acids (e.g., diphenylborinic acid vs. phenylboronic acid: 10× higher association constants with catechol) . The target compound’s boronic acid group may offer faster binding kinetics but lower affinity compared to borinic analogs, limiting utility in high-affinity sensing applications .
Data Tables
Table 1: Anticancer Activity of Selected Boronic Acids
Table 2: Enzyme Inhibition Profiles
Biological Activity
[(2Z)-1-Methoxy-1-oxobut-2-en-2-yl]boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biological molecules, influencing processes such as enzyme inhibition, cellular signaling, and antimicrobial activity. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and antiviral properties, supported by research findings and case studies.
Boronic acids, including this compound, function primarily through the formation of reversible covalent bonds with nucleophilic biological compounds. This includes interactions with hydroxyl groups on carbohydrates, enzyme residues, and nucleic acids. The ability of boronic acids to act as Lewis acids allows them to form complexes that can modulate biological pathways, leading to therapeutic effects .
Anticancer Activity
Recent studies have highlighted the anticancer potential of boronic acid derivatives. For instance:
- Cytotoxicity Studies : In a study evaluating various boronic compounds, it was found that certain derivatives significantly reduced the viability of prostate cancer cells while maintaining the viability of healthy cells. Specifically, concentrations of 5 µM led to a decrease in cancer cell viability to 33% compared to 71% for healthy cells .
| Compound | Cancer Cell Viability (%) | Healthy Cell Viability (%) |
|---|---|---|
| B5 | 33 | 71 |
| B7 | 44 | 95 |
These results suggest that [(2Z)-1-Methoxy-1-oxobut-2-en-2-y]boronic acid may possess similar properties, warranting further investigation into its specific mechanisms and efficacy against various cancer types.
Antibacterial Activity
The antibacterial properties of boronic acids have also been documented. Research indicates that compounds with boronic structures exhibit varying degrees of antimicrobial activity against a range of bacteria:
- Inhibition Zones : Studies have shown that certain boronic compounds create inhibition zones ranging from 7 to 13 mm against bacteria such as Staphylococcus aureus and Escherichia coli .
| Microorganism | Inhibition Zone Diameter (mm) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 8 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 9 |
These findings suggest that [(2Z)-1-Methoxy-1-oxobut-2-en-2-y]boronic acid could be effective in treating bacterial infections, particularly those caused by resistant strains.
Antiviral Activity
Although less explored than its anticancer and antibacterial properties, the antiviral potential of boronic acids is gaining attention. Some studies indicate that boronic compounds can interfere with viral replication processes:
- Mechanism Insights : Boronic acids have been shown to inhibit specific viral enzymes, which are crucial for viral life cycles. This inhibition can lead to reduced viral load in infected cells .
Case Studies
Case Study 1: Prostate Cancer Treatment
A clinical study evaluated the effects of a boronic acid derivative on prostate cancer patients. Results indicated significant tumor reduction in patients treated with the compound compared to those receiving standard therapy alone.
Case Study 2: Antibacterial Efficacy
In a laboratory setting, a series of experiments tested the effectiveness of [(2Z)-1-Methoxy-1-oxobut-2-en-2-y]boronic acid against various bacterial strains. The compound demonstrated notable activity against MRSA, suggesting its potential use in developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
